4-(5-Bromo-2-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile
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Overview
Description
4-(5-Bromo-2-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile is an organic compound that features a triazole ring substituted with a bromo-methoxyphenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile typically involves multiple steps:
Starting Material: The synthesis begins with 5-bromo-2-methoxybenzaldehyde.
Formation of the Triazole Ring: The aldehyde undergoes a cycloaddition reaction with an azide to form the triazole ring.
Introduction of the Nitrile Group: The nitrile group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromo group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: 4-(5-Hydroxy-2-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile.
Reduction: 4-(5-Bromo-2-methoxyphenyl)-1H-1,2,3-triazole-5-amine.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
4-(5-Bromo-2-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities or protein interactions.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile depends on its application:
Medicinal Chemistry: It may act by binding to specific enzymes or receptors, inhibiting their activity.
Biological Studies: The compound can interact with proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole
- 4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine
Uniqueness
4-(5-Bromo-2-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile is unique due to the presence of both a triazole ring and a nitrile group, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
5-(5-bromo-2-methoxyphenyl)-2H-triazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4O/c1-16-9-3-2-6(11)4-7(9)10-8(5-12)13-15-14-10/h2-4H,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRWDQWDAOTZIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2=NNN=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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